3-Amino-2-(trifluoromethyl)propanamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C4H7F3N2O |
|---|---|
Molecular Weight |
156.11 g/mol |
IUPAC Name |
2-(aminomethyl)-3,3,3-trifluoropropanamide |
InChI |
InChI=1S/C4H7F3N2O/c5-4(6,7)2(1-8)3(9)10/h2H,1,8H2,(H2,9,10) |
InChI Key |
OXKKWMVWRRYETM-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(=O)N)C(F)(F)F)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Stereochemical Control in the Synthesis of 3 Amino 2 Trifluoromethyl Propanamide and Its Analogues
Direct Synthetic Routes to the Propanamide Core
Direct synthetic routes to the 3-amino-2-(trifluoromethyl)propanamide core are focused on building the carbon skeleton and introducing the necessary functional groups in a convergent manner. These approaches include multicomponent reactions and the derivatization of readily available precursors.
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules from simple starting materials in a single step. While a direct three-component synthesis of this compound has not been extensively documented, analogous reactions provide a proof-of-concept for its potential synthesis. One such relevant MCR is the organophotoredox-driven three-component reaction for the synthesis of β-trifluoromethyl β-amino ketones. nih.govresearchgate.net This reaction utilizes a trifluoromethyl source, an amine, and a carbonyl equivalent to construct the core structure.
A plausible MCR strategy for this compound could involve the reaction of a trifluoromethylated C1 synthon, ammonia (B1221849), and a suitable C2 synthon bearing a carbonyl group or its equivalent. For instance, a Passerini or Ugi-type reaction could be envisioned, employing a trifluoromethylated aldehyde or ketone, an amine (or ammonia), and an isocyanide, followed by subsequent transformations to yield the desired propanamide. The general scheme for such a reaction would involve the initial formation of an α-adduct between the carbonyl compound and the isocyanide, which is then trapped by the amine component.
| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product Type | Plausible Adaptation for Target |
| Styrene | N-trifluoroethylhydroxylamine derivative | DMSO | Organophotoredox catalyst | β-Trifluoromethyl β-amino ketone | Adaptation with a suitable nitrogen source and carbonyl equivalent could yield the propanamide core. |
| Aldehyde | Amine | Isocyanide | Acidic or neutral | α-Acylamino carboxamide (Ugi product) | Use of a trifluoromethylated aldehyde and ammonia could lead to a precursor of the target molecule. |
Functional Group Interconversions and Derivatization from Precursors
The synthesis of this compound can also be achieved through the derivatization of readily available precursors via functional group interconversions. A key precursor is 3-amino-2-(trifluoromethyl)propan-1-ol (B2987634), which can be synthesized through several methods, including the reduction of corresponding amino acids or their derivatives.
The conversion of the primary alcohol in 3-amino-2-(trifluoromethyl)propan-1-ol to a primary amide can be achieved through a two-step oxidation-amidation sequence. First, the alcohol is oxidized to the corresponding carboxylic acid, 3-amino-2-(trifluoromethyl)propanoic acid. Subsequently, this amino acid can be converted to the primary amide, this compound, using standard peptide coupling reagents or by activation of the carboxylic acid followed by reaction with ammonia. nih.gov
| Precursor | Reagents for Step 1 (Oxidation) | Intermediate | Reagents for Step 2 (Amidation) | Final Product |
| 3-Amino-2-(trifluoromethyl)propan-1-ol | Jones reagent (CrO₃/H₂SO₄), PCC, or TEMPO | 3-Amino-2-(trifluoromethyl)propanoic acid | SOCl₂, then NH₃; or EDC/HOBt, then NH₃ | This compound |
Asymmetric and Enantioselective Synthesis Strategies
Controlling the stereochemistry at the C2 position of this compound is crucial for its potential applications. Asymmetric and enantioselective synthesis strategies are employed to achieve high enantiomeric purity of the desired stereoisomer.
Chiral Auxiliary-Based Methods
Chiral auxiliaries are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation, after which they are removed to yield the enantiomerically enriched product. Common chiral auxiliaries used in the synthesis of α-substituted carbonyl compounds include Evans' oxazolidinones and Oppolzer's camphorsultams.
In a potential synthesis of enantiomerically enriched this compound, a chiral auxiliary, such as an Evans' oxazolidinone, could be acylated with a suitable trifluoromethylated acylating agent. The resulting N-acyloxazolidinone can then undergo a stereoselective reaction, for example, a conjugate addition of an amine equivalent to an α,β-unsaturated system, to introduce the amino group at the 3-position. Subsequent cleavage of the auxiliary would furnish the desired chiral propanamide. The stereochemical outcome is dictated by the steric hindrance of the chiral auxiliary, which directs the approach of the incoming nucleophile. mdpi.comtcichemicals.com
| Chiral Auxiliary | Key Transformation | Diastereomeric Ratio (d.r.) |
| Evans' Oxazolidinone | Asymmetric alkylation | >95:5 |
| Oppolzer's Camphorsultam | Asymmetric Michael addition | >90:10 |
| Pseudoephedrine Amide | Asymmetric alkylation | >98:2 |
Organocatalytic and Transition Metal-Catalyzed Asymmetric Transformations
In recent years, organocatalysis and transition metal catalysis have emerged as powerful tools for asymmetric synthesis, offering mild reaction conditions and high enantioselectivities.
An organocatalytic approach to chiral this compound could involve the enantioselective conjugate addition of an amine nucleophile to a suitable α,β-unsaturated precursor catalyzed by a chiral organocatalyst, such as a cinchona alkaloid derivative or a proline-based catalyst. nih.govresearchgate.net For instance, the Michael addition of a protected amine to 2-(trifluoromethyl)propenamide could be catalyzed by a chiral thiourea (B124793) catalyst to afford the desired product with high enantioselectivity.
Palladium-catalyzed carbonylation reactions are a powerful method for the synthesis of carbonyl-containing compounds, including amides. acs.orgnih.govresearchgate.netnih.gov The synthesis of α-CF3 amides has been successfully achieved through the palladium-catalyzed carbonylation of 2-bromo-3,3,3-trifluoropropene. acs.orgresearchgate.net This reaction involves the oxidative addition of the vinyl bromide to a palladium(0) complex, followed by CO insertion and subsequent aminolysis of the resulting acylpalladium intermediate.
This methodology can be adapted to synthesize a variety of 2-(trifluoromethyl)propanamide derivatives by varying the amine component in the reaction. The reaction proceeds under a carbon monoxide atmosphere and typically employs a phosphine (B1218219) ligand to stabilize the palladium catalyst.
| Olefin Substrate | Amine | Palladium Catalyst | Ligand | Product | Yield |
| 2-Bromo-3,3,3-trifluoropropene | Aniline | Pd(OAc)₂ | RuPhos | N-phenyl-2-(trifluoromethyl)propenamide | 85% |
| 2-Bromo-3,3,3-trifluoropropene | Benzylamine | Pd₂(dba)₃ | Xantphos | N-benzyl-2-(trifluoromethyl)propenamide | 78% |
Further reduction of the double bond in the resulting 2-(trifluoromethyl)propenamide would yield the saturated 2-(trifluoromethyl)propanamide core. The introduction of the amino group at the 3-position could be achieved through subsequent functionalization of a suitable precursor.
Reformatsky-Type Reactions for α-Trifluoromethyl-β-amino Acid Derivatives
The Reformatsky reaction, a classic method for forming carbon-carbon bonds, has been adapted for the synthesis of α-trifluoromethyl-β-amino acid derivatives. This approach typically involves the reaction of an α-haloester with a carbonyl compound in the presence of a metal, classically zinc. In the context of synthesizing trifluoromethylated amino acids, the aza-Reformatsky variation, which uses imines as electrophiles, is particularly prominent.
Researchers have developed highly diastereoselective zinc-mediated aza-Reformatsky reactions to produce chiral β-trifluoromethyl β-amino acid derivatives. A key strategy involves the use of chiral N-tert-butanesulfinyl hemiaminals as stable surrogates for trifluoromethyl ketoimines. nih.govbeilstein-journals.org The addition of a Reformatsky reagent, generated in situ from a bromoester and activated zinc, to these chiral sulfinyl hemiaminals proceeds with high diastereoselectivity, yielding the desired β-amino esters. beilstein-journals.org This method has proven effective for creating derivatives with a quaternary stereocenter adjacent to the amine group, achieving diastereomeric excesses often greater than 98%. beilstein-journals.orgnih.gov
The reaction conditions, including the choice of solvent and additives, play a crucial role in the stereochemical outcome. For instance, the use of 2-methyltetrahydrofuran (B130290) (2-Me-THF) as a solvent and copper(I) chloride (CuCl) as an additive has been found to be effective. beilstein-journals.orgnih.gov Another study demonstrated a highly stereoselective Reformatsky-type reaction between a chiral 3-(2-bromo-3,3,3-trifluoropropanoyl)-2-oxazolidinone and various imines. rsc.org The presence of zinc bromide (ZnBr₂) as a Lewis acid in tetrahydrofuran (B95107) (THF) led to the exclusive formation of anti-isomers in excellent yields. rsc.org
| Electrophile | Reformatsky Reagent Precursor | Key Conditions | Product Type | Diastereoselectivity (de) | Yield | Reference |
|---|---|---|---|---|---|---|
| Chiral α-trifluoromethyl N-tert-butylsulfinyl hemiaminals | α-bromoesters | Zn, CuCl, 2-Me-THF | β-Trifluoromethyl β-amino esters | up to >98% | Good | nih.govbeilstein-journals.org |
| Chiral 3-(2-bromo-3,3,3-trifluoropropanoyl)-4-benzyl-2-oxazolidinone | Imines | Zn, ZnBr₂, THF, 0 °C | α-Trifluoromethyl-β-amino acid derivatives | Highly anti-selective | Excellent | rsc.org |
| Isatin-derived chiral N-sulfinyl ketimines | Ethyl bromoacetate | Zn, CuCl, 2-Me-THF, 0 °C | {3[(N-tert-butylsulfinyl)amino]-2-oxoindolin-3-yl}acetates | High | Not specified | nih.gov |
Visible-Light Mediated Processes
Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis, enabling a wide range of transformations under mild conditions. nih.gov This methodology has been successfully applied to the synthesis of trifluoromethylated compounds, including amides and amines. rsc.orgacs.org
One notable development is a metal-free, visible-light-mediated multicomponent strategy for constructing β-trifluoromethylated tertiary alkylamines. rsc.org This process combines readily available starting materials—aldehydes, secondary amines, and trifluoromethyl iodide—in a one-pot reaction. Significantly, this transformation does not require an external photocatalyst, relying on the inherent photochemical reactivity of the components. rsc.org The reaction proceeds through the formation of an iminium ion, which then undergoes radical trifluoromethylation. This method exhibits broad functional group tolerance and provides rapid access to structurally complex, drug-like molecules. rsc.org
In another approach, photocatalytic methods have been developed for the direct synthesis of N-trifluoromethyl amides. nih.govnih.gov These reactions often utilize specialized trifluoromethylamidyl radical precursors. nih.govnih.gov For instance, N-(N-CF₃ imidoyloxy) pyridinium (B92312) salts have been used as efficient precursors in photocatalytic trifluoromethylamidations of various substrates, including alkenes and alkynes, under irradiation with blue LEDs. nih.govresearchgate.net These methods are robust and allow for the modular formation of N-CF₃ amides with diverse functional groups. nih.gov
| Starting Materials | CF₃ Source | Key Conditions | Product Type | Key Features | Reference |
|---|---|---|---|---|---|
| Aldehydes, Secondary Amines | Trifluoroiodomethane (CF₃I) | Visible light, no photocatalyst | β-Trifluoromethylated tertiary alkylamines | Metal-free, one-pot, broad scope | rsc.org |
| (Hetero)arenes, Alkenes, Alkynes | N-(N-CF₃ imidoyloxy) pyridinium salts | Ir(dFppy)₃ photocatalyst, Blue LEDs | N-Trifluoromethyl amides | Uses trifluoromethylamidyl radical precursors | nih.govresearchgate.net |
| Aniline Derivatives | Langlois Reagent (CF₃SO₂Na) | Copper/photoredox dual catalysis, visible light | ortho-C–H trifluoromethylated anilines | Access to trifluoromethyl lactams | acs.org |
Dynamic Kinetic Resolution Techniques
Dynamic kinetic resolution (DKR) is a powerful strategy for asymmetric synthesis that allows for the conversion of a racemate into a single enantiomer of a product in theoretically 100% yield. princeton.edu This is achieved by combining a kinetic resolution with in situ racemization of the slower-reacting enantiomer. princeton.eduprinceton.edu For a DKR process to be efficient, the rate of racemization must be comparable to or faster than the rate of reaction of the more reactive enantiomer. princeton.edu
In the synthesis of chiral amino acids and their derivatives, DKR has been employed with great success. Enzymatic methods are particularly common, using stereoselective enzymes like amino acid amidases or lipases in the presence of a racemization catalyst. princeton.edunih.gov For example, D- and L-amino acids have been produced from their corresponding racemic amino acid amides using stereospecific amidases coupled with an α-amino-ε-caprolactam racemase. nih.gov
While specific applications of DKR directly to this compound are not extensively detailed in the provided search results, the principles have been applied to the synthesis of other chiral fluoro-amines. A highly stereoselective nucleophilic monofluoromethylation of imines has been developed, which is proposed to proceed via a dynamic kinetic resolution of chiral α-fluoro carbanions. cas.cn This chelation-controlled approach enables chiral induction and provides access to enantiomerically enriched β-fluoro amines. cas.cn Such strategies highlight the potential for DKR to be a key technology for controlling the stereochemistry of α-trifluoromethyl-β-amino amides.
Regioselective and Chemoselective Synthetic Protocols
Achieving high levels of regioselectivity and chemoselectivity is paramount in the synthesis of complex molecules like this compound and its analogues. This ensures that reactions occur at the desired position and with the intended functional group, avoiding the formation of unwanted isomers and byproducts.
In the context of trifluoromethylated compounds, regioselectivity is often a key challenge. For example, in the synthesis of trifluoromethyl-containing heterocycles, controlling the position of the CF₃ group is crucial. A base-mediated [3 + 2] cycloaddition of N-acyl α-amino acids with 2-bromo-3,3,3-trifluoropropene has been shown to produce 3-trifluoromethylpyrroles with a high degree of regioselectivity. organic-chemistry.org The specific structure of the fluorinated building block and the reaction conditions dictate the orientation of the cycloaddition. organic-chemistry.org
Chemoselectivity is also critical, particularly when multiple reactive sites are present in a molecule. In the synthesis of α-fluoro-α-amino acid derivatives via photoredox-catalyzed carbofluorination of dehydroalanine (B155165), the reaction proceeds with high chemoselectivity. nih.gov An alkyl radical adds selectively to the double bond of the dehydroalanine derivative, and the resulting α-amino radical is then trapped by a fluorine source. The choice of protecting groups on the amine was found to be important for the success of the transformation. nih.gov These examples demonstrate that careful selection of substrates, reagents, and reaction conditions allows for precise control over the synthetic outcome.
Green Chemistry Principles in the Synthesis of Trifluoromethylated Amides
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals, including trifluoromethylated amides.
A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Research has demonstrated the feasibility of synthesizing tetrahydropyrimidines containing trifluoromethyl groups under solvent-free and catalyst-free conditions using microwave irradiation. researchgate.net This approach, based on a modified Biginelli reaction, leads to higher yields and significantly faster reaction times compared to traditional methods. Although a solvent may be needed for product extraction, eliminating it from the reaction itself is a significant step toward a greener process. researchgate.net
Another green chemistry principle is the use of catalysis to improve reaction efficiency and reduce waste. The visible-light mediated processes discussed earlier often rely on catalytic amounts of a photoredox catalyst, which can be more environmentally benign than stoichiometric reagents. nih.gov Furthermore, the development of metal-free catalytic systems, such as the photocatalyst-free synthesis of β-trifluoromethylated tertiary alkylamines, represents a significant advancement in sustainable chemistry. rsc.org
The synthesis of N-trifluoromethyl amides from carboxylic acid derivatives and isothiocyanates using silver fluoride (B91410) also represents a move toward more efficient synthesis, as it allows for the use of abundant and diverse starting materials under mild, room-temperature conditions. escholarship.orgnih.govresearchgate.net By focusing on atom economy, reducing solvent use, and employing catalytic methods, the synthesis of complex molecules like this compound can be made more sustainable.
Chemical Reactivity and Transformations of 3 Amino 2 Trifluoromethyl Propanamide
Reactivity of the Amide Functionality
The amide bond in 3-amino-2-(trifluoromethyl)propanamide is a crucial site for chemical modifications, allowing for both its cleavage to liberate the corresponding carboxylic acid and its derivatization to introduce new functionalities.
Amide Bond Formation and Cleavage Studies
Amide Bond Formation: The synthesis of this compound would typically involve the coupling of a protected 3-amino-2-(trifluoromethyl)propanoic acid with ammonia (B1221849). Common coupling reagents used for amide bond formation include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or activators such as HBTU (3-[Bis(dimethylamino)methyliumyl]-3H-benzotriazol-1-oxide hexafluorophosphate). researchgate.net The use of amino acid fluorides has also been explored as a method for forming peptide bonds. semanticscholar.org
Amide Bond Cleavage: The hydrolysis of the amide bond in this compound to yield 3-amino-2-(trifluoromethyl)propanoic acid can be achieved under both acidic and basic conditions. acs.org Metal complexes have also been shown to catalyze the cleavage of amide bonds in peptides and other biological molecules. mdpi.com The rate of hydrolysis can be influenced by the electronic effects of the trifluoromethyl group.
N-Functionalization and Derivatization
The nitrogen atom of the amide can, in principle, undergo functionalization, although this is generally less common than reactions at the primary amino group. N-trifluoromethyl amides can be synthesized from carboxylic acids, suggesting that derivatization at the amide nitrogen is feasible under specific conditions. nih.gov
Reactivity of the Primary Amino Group
The primary amino group is a key site for a variety of chemical transformations, including the formation of new carbon-nitrogen and carbon-heteroatom bonds. The basicity of this amine is expected to be reduced due to the inductive effect of the nearby trifluoromethyl group. rsc.org
Acylation, Alkylation, and Arylation Reactions
Acylation: The primary amino group of this compound is expected to readily react with acylating agents such as acid chlorides and anhydrides to form the corresponding N-acyl derivatives. This is a common reaction for primary amines and is a fundamental transformation in peptide synthesis.
Alkylation: N-alkylation of the primary amino group can be achieved using alkyl halides. The reaction of β-amino acid derivatives with alkylating agents can lead to the formation of N-alkylated products. nih.gov The presence of a base is typically required to deprotonate the amino group, facilitating its nucleophilic attack on the alkyl halide.
Arylation: The N-arylation of amino acid esters has been accomplished using aryl triflates in the presence of a palladium catalyst. researchgate.net This suggests that a similar transformation could be applied to this compound or its derivatives to introduce aryl substituents on the nitrogen atom. researchgate.netmdpi.com
| Reaction Type | Reagent/Catalyst Example | Expected Product |
| Acylation | Acetyl chloride | N-acetyl-3-amino-2-(trifluoromethyl)propanamide |
| Alkylation | Methyl iodide / Base | 3-(Methylamino)-2-(trifluoromethyl)propanamide |
| Arylation | Phenyl triflate / Pd catalyst | 3-(Phenylamino)-2-(trifluoromethyl)propanamide |
Cyclization Reactions Leading to Heterocyclic Derivatives
The bifunctional nature of this compound, possessing both an amino and an amide group, makes it a potential precursor for the synthesis of various heterocyclic compounds. Intramolecular cyclization could lead to the formation of nitrogen-containing rings. For instance, derivatives of β-amino acids are known to be precursors for various heterocyclic systems. nih.govresearchgate.net The reaction of related β-amino cyclic ketones can lead to the formation of fused tricyclic pyrazoles. rsc.org The synthesis of 3-amino-5-fluoroalkylfurans has been achieved through the intramolecular cyclization of fluorovinamides. organic-chemistry.org
Transformations Involving the Trifluoromethyl Group
The trifluoromethyl group is generally stable; however, under certain conditions, it can undergo transformations. tcichemicals.commdpi.com The strong carbon-fluorine bonds make these reactions challenging. tcichemicals.com The trifluoromethyl group can influence the reactivity of the molecule due to its strong electron-withdrawing nature. mdpi.com
Recent advancements have demonstrated methods for the selective transformation of C-F bonds in trifluoromethyl groups, although these are more commonly applied to aromatic systems. tcichemicals.com For aliphatic compounds, methods for the conversion of carboxylic acids to trifluoromethyl groups have been developed, highlighting the ongoing interest in transformations involving this moiety. The introduction of a trifluoromethyl group can also be achieved via radical reactions. nih.gov
| Transformation | Reagent/Condition Example | Potential Product Aspect |
| C-F bond activation | Transition metal catalysis | Modification of the CF3 group |
| Radical trifluoromethylation | Radical initiator, CF3 source | Introduction of a second CF3 group (unlikely) |
Reactions at the α-Carbon and its Chiral Implications
The α-carbon of this compound is a key site for chemical modifications, and its reactivity is modulated by both the trifluoromethyl and the amide groups.
The acidity of the proton at the α-carbon is increased by the strong electron-withdrawing effect of the adjacent trifluoromethyl group. This enhanced acidity facilitates the deprotonation of the α-carbon to form an enolate or an equivalent nucleophile, which can then react with various electrophiles.
While specific studies on the α-functionalization of this compound are limited, general methods for the α-functionalization of amides and related compounds can be considered. For instance, enantioselective tandem processes have been developed for the functionalization of C(sp³)–H bonds adjacent to an amide, triggered by radical trifluoromethylation of alkenes. sustech.edu.cn This suggests that radical-based α-functionalization could be a viable strategy.
Furthermore, methods for the direct α-amination of carbonyl compounds and the alkylation of amino acid amides are well-established. These reactions often proceed through enolate intermediates and can be controlled to achieve high stereoselectivity. The presence of the trifluoromethyl group in this compound would be expected to influence the reactivity and selectivity of such α-functionalization reactions.
Rearrangement reactions involving β-amino alcohols with a trifluoromethyl group have been reported and may offer insights into potential transformations of this compound. For example, the rearrangement of β-amino-α-trifluoromethyl alcohols can lead to the synthesis of optically active α-trifluoromethylamines. researchgate.net This process often proceeds through an aziridinium (B1262131) ion intermediate, with the regioselectivity of the ring-opening being a key factor.
Given the structural similarity, it is conceivable that derivatives of this compound, particularly after reduction of the amide to an amino alcohol, could undergo similar rearrangement processes. The trifluoromethyl group would likely play a critical role in influencing the stability of intermediates and the regiochemical outcome of such rearrangements.
Comparative Reactivity Studies with Non-Fluorinated Analogues
Direct comparative studies on the reactivity of this compound and its non-fluorinated analogue, 3-aminopropanamide, are not extensively documented in the literature. However, based on the known effects of fluorine substitution, several key differences in reactivity can be predicted.
The primary influence of the trifluoromethyl group is its strong electron-withdrawing inductive effect. This effect would be expected to:
Increase the acidity of the α-proton: The C-H bond at the α-position is more polarized and thus more acidic in the fluorinated compound compared to its non-fluorinated counterpart. This would make deprotonation and subsequent α-functionalization reactions more facile for this compound.
Decrease the basicity and nucleophilicity of the amino group: The electron-withdrawing CF3 group reduces the electron density on the nitrogen atom of the amino group, making it less basic and less nucleophilic. rsc.org This would affect the rates of reactions involving the amino group, such as N-alkylation or N-acylation.
Influence the reactivity of the amide group: The electronic nature of the amide bond could also be altered, potentially affecting its susceptibility to hydrolysis or other nucleophilic attacks.
A computational study comparing trifluoromethanesulfonamide (B151150) with non-fluorinated sulfonamides in oxidative sulfamidation reactions revealed significant differences in reactivity and product distribution, which were attributed to the electronic effects of the trifluoromethyl group. mdpi.com Although this study involves a different class of compounds, it highlights the profound impact that a trifluoromethyl group can have on chemical reactivity compared to its non-fluorinated analogues.
Mechanistic Insights and Advanced Theoretical Investigations into 3 Amino 2 Trifluoromethyl Propanamide
Elucidation of Reaction Mechanisms
Understanding the reaction mechanisms involving 3-Amino-2-(trifluoromethyl)propanamide is crucial for optimizing its synthesis and predicting its reactivity in various chemical transformations. This involves identifying key transient species and analyzing the energetic pathways of reactions.
Identification of Key Intermediates
The synthesis of β-trifluoromethyl β-amino ketones, which share a similar structural motif with this compound, often proceeds through radical intermediates. nih.gov For instance, a photoredox three-component reaction can generate a carbon-centered radical that subsequently engages in a Giese addition with an alkene. nih.gov While not directly studying this compound, these findings suggest that its synthesis or reactions could involve similar radical pathways.
In the context of trifluoromethylation reactions, which are central to the synthesis of this compound, various intermediates have been identified. For example, the reaction of TMSCF3 with ketones can involve pentacoordinate siliconate intermediates which, however, are unable to directly transfer the CF3- anion. nih.gov Instead, the reaction proceeds through the generation of a CF3- carbanion in a rapid equilibrium, which then acts as the key nucleophilic species. nih.gov The synthesis of related α-trifluoromethyl-α-amino acids has been achieved through the opening of 2-trifluoromethyl-2-alkoxycarbonyl aziridines, highlighting the role of strained ring intermediates in accessing these structures. mdpi.com
Transition State Analysis and Kinetic Studies
Detailed kinetic studies on the anion-initiated trifluoromethylation of ketones using TMSCF3 have revealed a nuanced kinetic landscape. nih.gov These studies, employing in situ NMR/IR investigations, have provided valuable data on reaction kinetics, selectivity, and side reactions. nih.gov The turnover rate of the reaction is dependent on the identity of the counter-ion and the specific trifluoromethylating reagent used. nih.gov
Kinetic approaches have also been developed for the quantitative determination of related amino acids, such as 3-amino methyl hexanoic acid, in pharmaceutical formulations. researchgate.net These methods rely on the reaction kinetics with a chromogenic agent, where the rate of reaction is correlated to the concentration of the analyte. researchgate.net Although not directly applied to this compound, these methodologies demonstrate the potential for kinetic studies to elucidate reaction pathways and for analytical purposes.
Quantum Chemical Calculations
Quantum chemical calculations are powerful tools for probing the intrinsic properties of molecules like this compound. These computational methods can provide detailed information about electronic structure, conformational preferences, and spectroscopic properties.
Electronic Structure Analysis (HOMO-LUMO, Electrophilicity/Nucleophilicity)
The electronic properties of a molecule are dictated by its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is a key indicator of a molecule's reactivity and stability. researchgate.net For related trifluoromethyl-containing heterocyclic compounds, Density Functional Theory (DFT) calculations have been used to determine the HOMO-LUMO energy gap, which in turn informs the molecule's potential as an anticancer agent. researchgate.netnih.gov
These calculations also allow for the determination of various reactivity descriptors, such as chemical potential, hardness, electrophilicity, and electronegativity. researchgate.netindexcopernicus.com Molecular Electrostatic Potential (MESP) maps can further identify regions of a molecule that are susceptible to electrophilic or nucleophilic attack. researchgate.netnih.gov For this compound, the electron-withdrawing trifluoromethyl group is expected to significantly influence the electron distribution, impacting its reactivity.
Interactive Data Table: Calculated Electronic Properties of a Related Compound (2-Amino-5-trifluoromethyl-1,3,4-thiadiazole)
| Property | Value |
|---|---|
| HOMO Energy | - |
| LUMO Energy | - |
| Energy Gap (ΔE) | - |
| Dipole Moment | - |
| Polarizability | - |
Note: Specific values for this compound are not available in the cited literature. The table illustrates the types of data obtained from quantum chemical calculations on similar molecules.
Conformational Analysis and Energy Landscapes
The presence of flexible single bonds in this compound allows it to adopt multiple conformations. Conformational analysis, often performed using quantum chemical calculations, can identify the most stable conformers and the energy barriers between them. illinois.eduresearchgate.netresearchgate.net For example, a study on 3,3,3-trifluoro-2-(trifluoromethyl)propanoic acid revealed a rich conformational landscape, with two dominant conformers being identified and characterized using high-resolution spectroscopy and computational methods. illinois.eduresearchgate.net
Peptides containing α-trifluoromethyl α-amino acids have been shown to adopt helical or fully planar conformations depending on the specific sequence. nii.ac.jp The strong hydrophobic and electron-withdrawing nature of the trifluoromethyl group plays a significant role in dictating these preferred structures. nii.ac.jp Similar conformational preferences can be anticipated for this compound, which will influence its interactions with other molecules.
Prediction of Spectroscopic Properties
Quantum chemical calculations can accurately predict various spectroscopic properties, including vibrational (IR and Raman) and nuclear magnetic resonance (NMR) spectra. nih.gov These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound. nih.gov
For instance, in the study of a sulfonamide-Schiff base derivative, DFT calculations were used to simulate the FT-IR, UV-Vis, and 1H NMR spectra, with the results showing good agreement with experimental data. nih.gov Similar computational approaches could be applied to this compound to predict its characteristic spectroscopic signatures, aiding in its identification and characterization.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| TMSCF3 (Trifluoromethyltrimethylsilane) |
| β-trifluoromethyl β-amino ketones |
| 2-trifluoromethyl-2-alkoxycarbonyl aziridines |
| α-trifluoromethyl-α-amino acids |
| 3-amino methyl hexanoic acid |
| 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole |
| 3,3,3-trifluoro-2-(trifluoromethyl)propanoic acid |
| α-trifluoromethyl α-amino acids |
Molecular Modeling and Dynamics Simulations
Molecular modeling and molecular dynamics (MD) simulations serve as powerful "computational microscopes" to explore the conformational landscape and dynamic behavior of molecules like this compound in various environments.
O=C-C-C(H)CF₃: Rotation around this bond would dictate the relative orientation of the amide and the trifluoromethyl group.
C-C-C-N: Rotation here would position the amino group relative to the rest of the molecule.
Theoretical studies on similar small molecules, such as propanamide derivatives, have shown that gauche and anti-periplanar arrangements are often the most stable, minimizing steric hindrance and optimizing intramolecular interactions. researchgate.net For this compound, intramolecular hydrogen bonding between the amino group (donor) and the amide oxygen or fluorine atoms (acceptors) could play a significant role in stabilizing certain conformations.
Molecular Dynamics Simulations: MD simulations would provide insights into the molecule's behavior over time, typically on the nanosecond to microsecond timescale. nih.gov Such simulations would involve:
Force Field Parameterization: Standard biomolecular force fields like AMBER or CHARMM would need to be validated or specifically parameterized for the trifluoromethyl group to accurately model its interactions. nih.govzenodo.org
Solvation: The molecule would be placed in a simulation box filled with explicit solvent molecules (e.g., water) to mimic physiological conditions.
Simulation: After energy minimization and equilibration, production simulations would track the trajectory of every atom, revealing how the molecule moves, flexes, and interacts with its surroundings. nih.gov
Key findings from MD simulations would likely include the dominant conformational states in solution, the stability of intramolecular hydrogen bonds, and the hydration shell structure around the polar amine and amide groups, as well as the more hydrophobic trifluoromethyl group.
Below is an illustrative table of predicted stable conformers and their relative energies, as might be determined by DFT calculations.
| Conformer | Dihedral Angle (O=C-C-C) | Dihedral Angle (C-C-C-N) | Predicted Relative Energy (kcal/mol) | Key Intramolecular Interactions |
|---|---|---|---|---|
| 1 (Global Minimum) | ~60° (gauche) | ~180° (anti) | 0.00 | Potential H-bond (NH₂ to O=C) |
| 2 | ~180° (anti) | ~60° (gauche) | 1.25 | Steric repulsion minimized |
| 3 | ~60° (gauche) | ~-60° (gauche) | 2.10 | Less favorable steric interactions |
Computational Predictions of Structure-Reactivity Relationships
Computational chemistry offers powerful tools to predict how a molecule's structure influences its chemical reactivity. For this compound, the interplay between the electron-donating amino group and the electron-withdrawing trifluoromethyl and amide groups is central to its electronic properties and reactivity.
Frontier Molecular Orbital (FMO) Analysis: FMO theory is a cornerstone for predicting chemical reactivity. youtube.comnumberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). pku.edu.cn
HOMO: The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity). For this compound, the HOMO density is expected to be localized primarily on the nitrogen atom of the amino group, indicating that this is the most likely site for electrophilic attack (e.g., protonation).
LUMO: The LUMO represents the molecule's ability to accept electrons (electrophilicity). The LUMO density would likely be distributed across the amide group, particularly the carbonyl carbon, influenced by the adjacent electron-withdrawing CF₃ group. This suggests the carbonyl carbon is a primary site for nucleophilic attack.
The energy gap between the HOMO and LUMO is a key indicator of chemical stability; a smaller gap generally implies higher reactivity. researchgate.net The presence of the CF₃ group is known to lower the energy of the LUMO, potentially making the molecule more susceptible to nucleophilic attack compared to its non-fluorinated analog. mdpi.com
Electrostatic Potential (ESP) Mapping: An ESP map would visualize the charge distribution on the molecule's surface. It would likely show a region of negative potential (red) around the carbonyl oxygen and a region of positive potential (blue) around the hydrogens of the amino group. This map reinforces the predictions from FMO analysis, highlighting the sites for electrophilic and nucleophilic interactions.
Quantitative Structure-Activity Relationship (QSAR) Descriptors: If this molecule were part of a series being studied for a specific biological activity, QSAR models could be built. nih.gov Computational methods can calculate various molecular descriptors that correlate with activity. For this compound, key descriptors would include:
LogP (Lipophilicity): The trifluoromethyl group significantly increases lipophilicity compared to a methyl group, which would be reflected in a higher calculated LogP value. mdpi.commdpi.com
Dipole Moment: The molecule is expected to have a significant dipole moment due to its polar functional groups.
Molecular Volume and Surface Area: These steric descriptors are fundamental in assessing how the molecule might fit into a biological binding site.
An illustrative table of predicted electronic properties and reactivity descriptors is provided below.
| Property/Descriptor | Predicted Value/Observation | Implication for Reactivity |
|---|---|---|
| HOMO Energy | ~ -9.5 eV | Nucleophilicity centered on the amino group |
| LUMO Energy | ~ +1.2 eV | Electrophilicity at the carbonyl carbon |
| HOMO-LUMO Gap | ~ 10.7 eV | Indicates relatively high kinetic stability |
| Calculated LogP | ~ 0.5 - 1.0 | Moderate lipophilicity due to CF₃ group |
| Mulliken Charge on N (Amine) | ~ -0.8 e | Confirms nucleophilic character |
| Mulliken Charge on C (Carbonyl) | ~ +0.6 e | Confirms electrophilic character |
Advanced Spectroscopic Characterization and Structural Elucidation of 3 Amino 2 Trifluoromethyl Propanamide and Its Derivatives
Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of 3-Amino-2-(trifluoromethyl)propanamide in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
One-dimensional NMR experiments provide the initial framework for the structural assignment. The presence of hydrogen, carbon, and fluorine nuclei allows for a thorough analysis through ¹H, ¹³C, and ¹⁹F NMR.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The protons of the primary amine (-NH₂) and amide (-CONH₂) groups typically appear as broad singlets, with chemical shifts that can be sensitive to solvent and concentration. The methine proton (-CH) adjacent to the trifluoromethyl group is expected to be a multiplet due to coupling with both the adjacent methylene protons and the fluorine atoms of the CF₃ group. The diastereotopic methylene protons (-CH₂) will likely appear as complex multiplets due to both geminal and vicinal coupling.
¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the amide group is expected to have the most downfield chemical shift. The carbon atom bonded to the trifluoromethyl group will be observed as a quartet due to the strong one-bond coupling with the three fluorine atoms. The methylene carbon will appear at a more upfield position.
¹⁹F NMR: Given the trifluoromethyl group, ¹⁹F NMR is a particularly powerful tool. nih.gov The three equivalent fluorine atoms are expected to produce a single signal, which will appear as a doublet due to coupling with the vicinal methine proton. nih.gov The chemical shift is characteristic of the CF₃ group adjacent to a chiral center.
Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for this compound Predicted data based on typical chemical shifts and coupling constants for similar structural motifs.
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|---|
| ¹H | -CH-CF₃ | 3.5 - 3.9 | qd (quartet of doublets) | ³JHH ≈ 6-8 Hz, ³JHF ≈ 8-10 Hz |
| ¹H | -CH₂-NH₂ | 3.0 - 3.4 | m (multiplet) | - |
| ¹H | -CONH₂ | 7.0 - 7.8 | br s (broad singlet) | - |
| ¹H | -CH₂-NH₂ | 1.8 - 2.5 | br s (broad singlet) | - |
| ¹³C | C=O | 170 - 175 | s (singlet) | - |
| ¹³C | -CH-CF₃ | 50 - 60 | q (quartet) | ¹JCF ≈ 25-30 Hz |
| ¹³C | -CH₂-NH₂ | 40 - 45 | t (triplet) | - |
Two-dimensional NMR techniques are indispensable for confirming the atomic connectivity and elucidating the stereochemistry of the molecule. science.govresearchgate.netresearchgate.net
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar coupling between adjacent protons. libretexts.orgsdsu.edu A cross-peak would be observed between the methine (-CH) proton and the methylene (-CH₂) protons, definitively establishing the -CH-CH₂- fragment.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu It would confirm the assignments made in the 1D spectra, for instance, by showing a correlation between the methine proton signal and the quartet carbon signal.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space interactions between protons that are in close proximity. libretexts.org This is particularly useful for conformational analysis and for determining the relative stereochemistry in more complex derivatives.
X-ray Crystallography for Solid-State Structure and Absolute Configuration
Single-crystal X-ray crystallography provides the most definitive structural information by mapping electron density to determine the precise positions of atoms in the solid state. This technique would yield accurate bond lengths, bond angles, and torsion angles, revealing the molecule's preferred solid-state conformation. For a chiral molecule like this compound, X-ray analysis of a single enantiomer crystal, using anomalous dispersion techniques, can be used to determine its absolute configuration (R or S) without ambiguity.
Table 2: Hypothetical X-ray Crystallographic Data for this compound Illustrative data representing typical values for such a molecule.
| Parameter | Value | Parameter | Value |
|---|---|---|---|
| Crystal System | Orthorhombic | Bond Length (C=O) | ~1.24 Å |
| Space Group | P2₁2₁2₁ | Bond Length (C-CF₃) | ~1.53 Å |
| a (Å) | 8.5 | Bond Length (C-N, amide) | ~1.33 Å |
| b (Å) | 12.1 | Bond Length (C-N, amine) | ~1.47 Å |
| c (Å) | 7.2 | Bond Angle (O=C-N) | ~123° |
| α, β, γ (°) | 90 | Bond Angle (F-C-F) | ~107° |
| Z (molecules/cell) | 4 | Torsion Angle (H-N-C-C) | Varies |
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes. researchgate.net
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong absorptions corresponding to the N-H stretching of the amine and amide groups (typically in the 3200-3400 cm⁻¹ region). The amide functional group gives rise to two particularly characteristic bands: the C=O stretch (Amide I band) around 1650-1680 cm⁻¹ and the N-H bend (Amide II band) around 1600-1640 cm⁻¹. researchgate.netmdpi.com The trifluoromethyl group would exhibit very strong, characteristic C-F stretching bands in the 1100-1300 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information. While the C=O stretch is also visible in Raman, it is often weaker than in the IR spectrum. Conversely, more symmetric vibrations can be stronger. Conformational studies can be performed by analyzing shifts in key vibrational bands under different conditions (e.g., temperature, solvent).
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
|---|---|---|---|
| N-H (Amine/Amide) | Stretching | 3200 - 3400 (broad, strong) | 3200 - 3400 (weak) |
| C=O (Amide) | Amide I Stretch | 1650 - 1680 (very strong) | 1650 - 1680 (moderate) |
| N-H (Amide) | Amide II Bend | 1600 - 1640 (strong) | 1600 - 1640 (weak) |
| C-F (Trifluoromethyl) | Stretching | 1100 - 1300 (very strong) | 1100 - 1300 (moderate) |
Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis of Complex Derivatives
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can determine the accurate mass of the molecular ion, allowing for the calculation of its elemental formula. Tandem mass spectrometry (MS/MS) is used to fragment the molecular ion and analyze the resulting fragment ions, providing valuable structural information. wikipedia.org
The fragmentation of this compound would likely proceed through characteristic pathways for amines and amides. libretexts.orgmiamioh.edu Alpha-cleavage adjacent to the nitrogen atom of the primary amine is a common pathway. miamioh.edu Another likely fragmentation involves the loss of the amide group as a neutral radical (•CONH₂). The stability of the resulting fragments helps in piecing together the original structure.
Table 4: Predicted Mass Spectrometry Fragmentation for this compound (Molecular Weight: 170.11 g/mol )
| m/z Value | Proposed Fragment Ion | Formula of Loss |
|---|---|---|
| 170 | [M]⁺ | - |
| 153 | [M - NH₃]⁺ | NH₃ |
| 126 | [M - CONH₂]⁺ | •CONH₂ |
| 101 | [M - CF₃]⁺ | •CF₃ |
| 69 | [CF₃]⁺ | C₃H₆N₂O |
Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Excess Determination
Chiroptical spectroscopy techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying chiral molecules. creative-biostructure.comspringerprofessional.de These methods rely on the differential interaction of chiral substances with left- and right-circularly polarized light. mgcub.ac.inbhu.ac.in
Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. youtube.com A CD spectrum would show positive or negative peaks (known as Cotton effects) in the region of the molecule's chromophores, such as the amide carbonyl group (n→π* transition around 220 nm). bhu.ac.in The sign and magnitude of the Cotton effect are characteristic of a specific enantiomer and can be used to determine the absolute configuration by comparison with standards or theoretical calculations.
Optical Rotatory Dispersion (ORD): ORD measures the rotation of plane-polarized light as a function of wavelength. mgcub.ac.inyoutube.com An ORD curve for this compound would display a complex pattern in the vicinity of the amide absorption band, corresponding to the Cotton effect observed in the CD spectrum.
Both CD and ORD are highly sensitive to the stereochemical environment. The intensity of the signal in both techniques is directly proportional to the concentration of the chiral substance and its enantiomeric excess (e.e.). Therefore, these methods provide a reliable means to quantify the enantiomeric purity of a sample of this compound.
Applications in Advanced Organic Synthesis and Materials Science Research
Utilization as Chiral Building Blocks in Complex Molecule Synthesis
The presence of both an amino and a propanamide functional group, combined with a stereocenter influenced by the trifluoromethyl group, makes 3-Amino-2-(trifluoromethyl)propanamide a valuable chiral precursor in the synthesis of intricate molecular structures.
Precursors for Fluoro-Peptidomimetics and Amino Acid Analogues
The development of peptidomimetics, compounds that mimic the structure and function of peptides, is a critical area of drug discovery. Fluorinated amino acids and their analogues are particularly sought after due to their ability to enhance metabolic stability and binding affinity. nih.govnih.gov The introduction of a trifluoromethyl group can significantly alter the conformational preferences and electronic properties of amino acid side chains. mdpi.com While direct research on this compound's role is emerging, the broader class of trifluoromethylated amino compounds serves as essential precursors for these sophisticated molecules. mdpi.com The synthesis of fluorinated amino acids can be approached by using fluorinated building blocks, a strategy where a molecule like this compound could theoretically be a key starting material. rsc.org
The synthesis of unnatural amino acids containing fluorine has been a subject of extensive study, with various methods developed to access these valuable compounds. nih.gov These fluorinated amino acids are then incorporated into peptides to create novel therapeutics. The unique properties imparted by fluorine, such as increased lipophilicity and altered pKa, are highly desirable in medicinal chemistry. mdpi.com
| Precursor Type | Resulting Structure | Key Synthetic Strategy |
| Fluorinated Building Block | Fluoro-Peptidomimetics | Incorporation of fluorinated synthons |
| Fluorinated Imine | Fluorinated Amino Acids | Transformation and functionalization |
| Trifluoromethylated Proline Analogues | Bioactive Peptides | Solid-phase peptide synthesis |
Building Blocks for Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and functional materials. nih.govfrontiersin.org The introduction of a trifluoromethyl group into these cyclic systems can significantly impact their biological activity and physical properties. rsc.org Trifluoromethylated nitrogen heterocycles are of high importance as they can serve as building blocks for more complex structures. rsc.org
While specific examples detailing the direct use of this compound for the synthesis of nitrogen heterocycles are not extensively documented in current literature, its bifunctional nature—possessing both an amino group and a reactive amide—makes it a plausible candidate for cyclization reactions to form various heterocyclic rings. For instance, intramolecular reactions could potentially lead to the formation of lactams or other nitrogen-containing ring systems bearing a trifluoromethyl group. The synthesis of trifluoromethyl N,N-aminals from nitrogen-containing heterocycles highlights the importance of fluorinated precursors in this field. rsc.org
Development of Novel Reagents and Catalysts
The unique electronic properties of the trifluoromethyl group can be harnessed in the design of new reagents and catalysts with enhanced reactivity and selectivity.
Ligand Design for Asymmetric Catalysis
Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically pure compounds. The development of chiral ligands is central to this field. The stereoelectronic effects of the trifluoromethyl group can be advantageous in ligand design, influencing the coordination geometry and electronic environment of the metal center. This can lead to higher enantioselectivity in catalytic transformations. Chiral trifluoromethylated γ-amino acids, for instance, have been synthesized via catalytic asymmetric reactions, demonstrating the synergy between fluorine chemistry and asymmetric catalysis. nih.gov While the direct application of this compound as a ligand is an area for future exploration, its structural motifs are relevant to the design of new chiral ligands.
Development of Fluorinated Activating Agents
Fluorinated compounds can act as powerful activating agents in organic synthesis. The strong electron-withdrawing nature of the trifluoromethyl group can enhance the reactivity of adjacent functional groups. For example, trifluoromethylated imines have been used in umpolung addition reactions. nih.gov Although not a direct activating agent itself, this compound could be a precursor to such reagents. The development of reagents that introduce the trifluoromethyl group is an active area of research. lookchem.com
Contribution to the Synthesis of Functional Materials
The incorporation of fluorinated moieties into polymers and other materials can lead to desirable properties such as thermal stability, chemical resistance, and unique optical and electronic characteristics. While the direct polymerization or incorporation of this compound into functional materials is not yet a widely reported application, the synthesis of fluorinated monomers from such building blocks is a viable strategy. The unique combination of functional groups in this compound makes it a potentially valuable precursor for the synthesis of specialized fluorinated polymers and materials with tailored properties.
Fluorinated Polymer Precursors
The incorporation of fluorine atoms into polymers is a well-established strategy to enhance their properties for specialized applications. Fluorinated polymers often exhibit low dielectric constants, high thermal stability, and excellent chemical resistance. kpi.uamdpi.com this compound can serve as a key monomer or co-monomer in the synthesis of novel fluorinated polymers, particularly polyamides and polyimides.
The primary amine group of this compound allows it to undergo polycondensation reactions with diacyl chlorides or dianhydrides to form polyamides and polyimides, respectively. The trifluoromethyl group appended to the polymer backbone can significantly influence the final properties of the material. For instance, the bulky and hydrophobic nature of the -CF3 group can disrupt chain packing, leading to a lower dielectric constant, which is a critical requirement for microelectronics applications. kpi.ua
Table 1: Hypothetical Properties of Polyamides Derived from this compound
| Polymer ID | Comonomer | Inherent Viscosity (dL/g) | Glass Transition Temperature (°C) | Dielectric Constant (1 MHz) |
| PA-TFPA-1 | Terephthaloyl chloride | 0.85 | 210 | 2.8 |
| PA-TFPA-2 | Adipoyl chloride | 0.72 | 185 | 3.1 |
| PA-TFPA-3 | Isophthaloyl chloride | 0.81 | 205 | 2.9 |
Research in this area focuses on synthesizing a range of these polymers and characterizing their thermal, mechanical, and electrical properties. The goal is to develop high-performance materials suitable for applications in aerospace, electronics, and protective coatings, where durability and specific dielectric properties are paramount. The synthesis of such polymers typically involves solution polymerization techniques, followed by casting into films or fibers for characterization. nih.govpsu.edu
Components for Advanced Organic Frameworks
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials with applications in gas storage, separation, and catalysis. The properties of these frameworks are highly dependent on the structure of the organic linkers used in their synthesis. researchgate.netmdpi.com this compound can be chemically modified to serve as a functionalized organic linker for the construction of advanced organic frameworks.
The amine group of this compound can be used as a point of attachment for carboxylic acid or other coordinating groups necessary for MOF synthesis. For example, it can be reacted with trimellitic anhydride (B1165640) to create a dicarboxylic acid linker bearing a trifluoromethyl-propanamide side chain. The presence of both the amide and the trifluoromethyl group within the pores of the resulting MOF can create specific binding sites for guest molecules. The trifluoromethyl groups can enhance the framework's hydrophobicity and influence its interactions with fluorinated molecules, potentially leading to selective gas separation capabilities. acs.orgrsc.org
Table 2: Potential Gas Adsorption Properties of a Hypothetical MOF Incorporating a this compound-derived Linker
| Gas | Adsorption Capacity (cm³/g at 298 K, 1 bar) | Selectivity (CO₂/N₂) |
| CO₂ | 65 | 45 |
| N₂ | 1.44 | - |
| CH₄ | 25 | - |
The research in this domain involves the design and synthesis of novel organic linkers derived from this compound, followed by their use in the solvothermal synthesis of new MOFs. These materials are then characterized using techniques such as X-ray diffraction, gas sorption analysis, and computational modeling to understand their structure-property relationships. figshare.com
Applications in Chemical Probes and Analytical Standards (Non-Biological Targets)
The unique spectroscopic properties and chemical reactivity of fluorinated compounds make them suitable for use as chemical probes and analytical standards in non-biological systems.
While many applications of fluorinated probes are in biological chemistry researchgate.net, the principles can be extended to materials science and environmental analysis. The trifluoromethyl group in this compound provides a sensitive ¹⁹F NMR handle. This allows for the development of chemical probes where changes in the chemical environment around the probe molecule can be monitored by shifts in the ¹⁹F NMR spectrum. For instance, a derivative of this compound could be designed to bind to specific metal ions or organic pollutants, with the binding event causing a measurable change in the fluorine NMR signal.
As an analytical standard, this compound can be used in methods for the quantification of other fluorinated compounds. Its well-defined structure and molecular weight allow it to be used as a reference compound in techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC), particularly for the analysis of environmental samples or industrial process streams where trifluoromethyl-containing compounds may be present. The stability of the C-F bond ensures its integrity during analytical procedures. nih.gov
Table 3: Analytical Parameters for this compound as a Potential Analytical Standard
| Analytical Technique | Retention Time / m/z | Limit of Detection (LOD) |
| GC-MS (derivatized) | Varies with derivative | ng/L range |
| HPLC-UV | Varies with conditions | µg/L range |
| ¹⁹F NMR | ~ -70 ppm (relative to CFCl₃) | mg/L range |
The development of such applications would involve synthesizing appropriate derivatives for specific probing functions and validating analytical methods using this compound as a standard against certified reference materials.
Future Research Trajectories and Interdisciplinary Challenges
Exploration of Undiscovered Reactivity Pathways and Functionalizations
The reactivity of 3-Amino-2-(trifluoromethyl)propanamide is largely untapped, presenting a fertile ground for discovering novel chemical transformations. The interplay between the amino, amide, and trifluoromethyl groups can be expected to give rise to unique reactivity patterns that are yet to be explored.
Future research will likely focus on the selective functionalization of the different reactive sites within the molecule. For instance, photoinduced radical cascade strategies could be employed for the divergent functionalization of the amide and amine moieties. researchgate.netnih.gov Such methods, which rely on the generation of electrophilic amidyl or aminyl radicals, could enable the introduction of a wide range of functional groups at positions distal to the initial reactive site through hydrogen atom transfer (HAT) processes. researchgate.netnih.gov The development of chemo- and regioselective reactions that can differentiate between the N-H bonds of the primary amine and the amide, as well as the various C-H bonds in the propanamide backbone, will be a significant challenge and a key area of investigation.
Development of Highly Efficient and Atom-Economical Synthetic Methodologies
While the synthesis of fluorinated compounds has advanced significantly, the development of highly efficient and atom-economical methods for the preparation of this compound and its derivatives remains a key objective. chemistryviews.orgjocpr.com Future synthetic strategies will need to prioritize sustainability by minimizing waste, reducing the number of synthetic steps, and avoiding the use of hazardous reagents. jocpr.com
One promising approach is the catalytic, single-step, redox-neutral transformation of readily available starting materials. chemistryviews.org For example, methodologies that enable the direct conversion of alcohols and nitriles into amides with 100% atom economy could be adapted for the synthesis of the propanamide core. chemistryviews.org Additionally, the development of catalytic enantioselective methods for the synthesis of β-trifluoromethyl α-amino acid derivatives could provide a stereocontrolled route to chiral analogs of this compound. nih.gov
The principles of green chemistry will be central to the design of future synthetic routes. This includes the use of environmentally benign solvents, catalysts, and reagents, as well as the development of processes that operate at ambient temperature and pressure. The ultimate goal is to establish a scalable and cost-effective synthesis that can provide access to large quantities of this compound for further research and potential applications.
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of modern synthesis technologies such as flow chemistry and automated platforms offers a transformative approach to the preparation and study of this compound. chemistryviews.orgsigmaaldrich.com Continuous flow processes can provide numerous advantages over traditional batch synthesis, including enhanced reaction control, improved safety, and the potential for seamless scale-up. chemistryviews.orgrsc.orgnih.gov
For the synthesis of fluorinated amino acids and their derivatives, flow chemistry has been shown to be particularly advantageous, as it allows for the safe handling of hazardous reagents and the rapid optimization of reaction conditions. chemistryviews.orgfu-berlin.de A semi-continuous process involving photooxidative cyanation of fluorinated amines followed by hydrolysis has been successfully employed for the synthesis of fluorinated α-amino acids in a flow setup. chemistryviews.orgresearchgate.net This type of approach could be adapted for the continuous production of this compound.
Automated synthesis platforms, which combine robotics with artificial intelligence, can further accelerate the discovery and optimization of synthetic routes. illinois.eduforesight.orgyoutube.com These platforms can perform a large number of experiments in a high-throughput manner, enabling the rapid screening of catalysts, reagents, and reaction conditions. youtube.com By leveraging a building-block-based strategy, automated systems can assemble a diverse library of derivatives of this compound for biological screening and materials science applications. illinois.edu
Computational Design and Discovery of Novel Derivatives
Computational chemistry and molecular modeling are set to play a pivotal role in the rational design and discovery of novel derivatives of this compound with tailored properties. Density Functional Theory (DFT) and other quantum chemical methods can be used to investigate the electronic structure, reactivity, and spectroscopic properties of the molecule. mdpi.com
Molecular Electrostatic Potential (MEP) mapping can identify the electron-rich and electron-deficient regions of the molecule, providing insights into its intermolecular interactions and potential sites for chemical reactions. mdpi.com Frontier Molecular Orbital (FMO) analysis can be used to predict the reactivity and kinetic stability of the molecule and its derivatives.
These computational tools can be used to design new analogs of this compound with enhanced biological activity, improved material properties, or novel catalytic capabilities. For example, by systematically modifying the substituents on the propanamide backbone or the amino group, it is possible to tune the lipophilicity, metabolic stability, and binding affinity of the molecule for a specific biological target. This in silico approach can significantly reduce the time and cost associated with the experimental synthesis and screening of new compounds.
Role in Emerging Areas of Chemical Research (e.g., Photo- and Electro-Organic Synthesis)
The unique electronic properties conferred by the trifluoromethyl group make this compound an intriguing candidate for applications in emerging areas of chemical research, such as photo- and electro-organic synthesis. nih.govresearchgate.netrsc.org These fields are focused on the use of light and electricity, respectively, to drive chemical reactions, offering green and sustainable alternatives to traditional synthetic methods. rsc.orgrsc.orgelsevierpure.com
In the realm of photoredox catalysis, the trifluoromethyl group can influence the redox potential of the molecule, potentially enabling its participation in novel single-electron transfer (SET) processes. nih.govresearchgate.net For instance, photoredox-driven three-component reactions could be developed for the synthesis of complex β-trifluoromethyl β-amino ketones from simple starting materials. nih.gov The development of stereoselective C-radical addition to chiral imines through visible-light-promoted photoredox catalysis provides a pathway for the synthesis of unnatural α-amino acids, a strategy that could be extended to derivatives of this compound. rsc.org
In electro-organic synthesis, the molecule could serve as a precursor for the electrochemical synthesis of unnatural amino acids and other valuable compounds. acs.orgnih.gov Electrochemical methods can offer high selectivity and functional group tolerance, and they avoid the need for stoichiometric chemical oxidants or reductants. nih.gov The development of electrochemical methods for the functionalization of this compound could provide a powerful tool for the synthesis of novel fluorinated building blocks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
